N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
Description
Properties
Molecular Formula |
C18H16BrN3O3S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H16BrN3O3S/c1-25-14-5-3-2-4-13(14)21-18-22-17(24)15(26-18)10-16(23)20-12-8-6-11(19)7-9-12/h2-9,15H,10H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
ULCVYRHHYBTAAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid or its derivative under basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine or imine precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The para-bromine substituent on the phenyl ring serves as a key site for cross-coupling reactions. For example:
-
Suzuki–Miyaura coupling with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80–100°C) replaces bromine with aryl groups.
-
Buchwald–Hartwig amination introduces amine functionalities using catalysts like Pd₂(dba)₃ and ligands such as Xantphos.
Example Reaction:
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12h | Aryl-substituted derivative | 65–78% |
Hydrolysis of the Imine Group
The (2E)-imine bond (C=N) undergoes acid-catalyzed hydrolysis to yield a ketone intermediate, which can further react:
-
Acidic conditions (HCl/H₂O, reflux) cleave the imine to form a primary amine and a ketone .
-
Basic conditions (NaOH/EtOH) may stabilize intermediates for downstream functionalization .
Mechanistic Pathway:
Thiazolidinone Ring Modifications
The 4-oxo-thiazolidinone core participates in:
-
Cycloaddition reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .
-
Ring-opening reactions with nucleophiles (e.g., Grignard reagents) to form thioamide derivatives .
Key Observations:
-
Ring-opening yields are highly dependent on solvent polarity and temperature.
-
Electron-withdrawing groups on the thiazolidinone enhance reactivity toward nucleophiles .
Acetamide Functionalization
The acetamide group (-NHCOCH₃) undergoes:
-
Hydrolysis (H₂SO₄/H₂O, reflux) to produce carboxylic acids.
-
N-alkylation with alkyl halides in the presence of K₂CO₃.
Example:
Methoxyphenyl Group Reactions
The 2-methoxyphenyl substituent can be demethylated using BBr₃ in CH₂Cl₂ (−78°C to RT) to yield phenolic derivatives .
Photochemical and Thermal Stability
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds similar to N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide exhibit anticancer properties. Thiazolidinones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that derivatives can effectively target cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by disrupting cell cycle progression and promoting programmed cell death .
2. Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial strains. The presence of the bromophenyl group enhances its interaction with microbial membranes, leading to increased permeability and cell lysis. In vitro studies have reported significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
3. Anti-inflammatory Effects
Thiazolidinones are recognized for their anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. Research has suggested that this compound can reduce inflammation markers in models of arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazolidinone derivatives, including this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in Antibiotics, researchers evaluated the effectiveness of various thiazolidinone derivatives against common pathogens. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. The bromophenyl and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone and acetamide derivatives are widely explored for pharmacological activities. Below is a detailed comparison of the target compound with analogs reported in the literature:
Structural Analogues with Thiazolidinone Cores
2.1.1 N-(4-Bromophenyl)-2-[5-(3/4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamides These pyridazinone derivatives share the 4-bromophenyl acetamide group but replace the thiazolidinone core with a pyridazinone ring. The 3-methoxybenzyl and 4-methoxybenzyl substituents confer mixed FPR1/FPR2 agonism, with EC₅₀ values in the nanomolar range for calcium mobilization in human neutrophils. In contrast, the thiazolidinone core in the target compound may favor different receptor interactions .
2.1.2 N-(4-Fluorophenyl)-2-{(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}acetamide This analog replaces the 2-methoxyphenylimino group with a 4-chlorophenylimino group and introduces a fluorophenethyl chain.
2.1.3 N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide A quinazoline sulfonamide derivative with a 2-methoxyphenyl group. It exhibits superior anti-cancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells) compared to thiazolidinones, likely due to sulfonamide-mediated DNA intercalation .
Pharmacological Activity Comparison
Key Research Findings and Implications
- Receptor Specificity: The 2-methoxyphenylimino group in the target compound may mimic tyrosine kinase inhibitor pharmacophores, whereas pyridazinones () show confirmed FPR2 agonism .
- Anti-Cancer Potential: While thiazolidinones generally exhibit moderate activity, sulfonamide and quinazoline derivatives () show superior potency, suggesting structural optimization avenues .
- Crystallography : The target compound’s tautomeric states could be resolved via SHELX-refined crystallography, as applied to analogs in and .
Biological Activity
N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is known for its diverse biological properties. The presence of the bromophenyl and methoxyphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiazolidinone moiety exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
A study evaluated several thiazolidinone derivatives, revealing that the best-performing compounds exhibited MIC values ranging from 10.7 to 21.4 μmol/mL and MBC values between 21.4 and 40.2 μmol/mL against different pathogens .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
Anticancer Activity
Thiazolidinone derivatives have also been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signaling pathways.
Case Study: Anticancer Efficacy
In a recent investigation, a series of thiazolidinone derivatives were tested against several cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values comparable to established chemotherapeutic agents .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Many thiazolidinones inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
- Interference with Cell Signaling Pathways : Thiazolidinones may disrupt signaling pathways that regulate cell growth and survival.
Q & A
Q. Table 1. Tautomeric Ratios in Solvents (Analogous Compounds)
| Substituent | Solvent | Amine:Imine Ratio | Reference |
|---|---|---|---|
| 4-Ethoxyphenyl | CDCl₃ | 50:50 | |
| 4-Nitrophenyl | DMSO-d6 | 50:50 | |
| 4-Methoxyphenyl | D₂O | 60:40 |
Q. Table 2. Key Characterization Parameters
| Technique | Critical Observations | Utility |
|---|---|---|
| 1H NMR (400 MHz) | δ 10.20 (NH), 7.29–7.55 (arom), 3.10–3.34 (CH3) | Tautomer ratio, substituent effects |
| LC-MS (ESI+) | m/z 515.4 [M+H]+ | Molecular weight confirmation |
| Elemental Analysis | C: 52.40% (calc. 51.37%) | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
